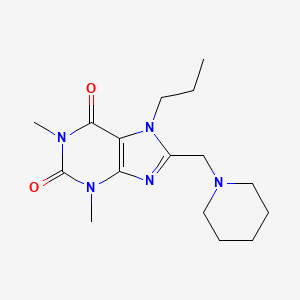
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dimethyl-8-(piperidin-1-ylmethyl)-7-propyl-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a variety of effects on biological systems, particularly in relation to its interactions with specific receptors and enzymes.
Chemical Structure and Properties
- Molecular Formula : C15H22N4O2
- Molecular Weight : 278.36 g/mol
- CAS Number : Not specified in the literature but can be derived from its molecular structure.
The compound features a purine backbone with two methyl groups at the 1 and 3 positions, a propyl group at the 7 position, and a piperidine group at the 8 position. This unique structure is crucial for its biological activity.
This compound has been studied for its role as a potential inhibitor of various kinases and receptors. The following mechanisms have been identified:
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. It appears to interfere with ATP binding sites, thereby inhibiting kinase activity which is critical for tumor growth .
- Receptor Modulation : Preliminary studies suggest that it may act on G-protein coupled receptors (GPCRs), leading to alterations in cellular signaling pathways associated with pain and inflammation .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : In vitro studies have demonstrated that this purine derivative can induce apoptosis in cancer cell lines by activating caspase pathways .
- Analgesic Properties : Research indicates that it may possess analgesic effects through modulation of opioid receptors, particularly the kappa-opioid receptor .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of various purine derivatives including our compound. It was found to exhibit IC50 values in the low micromolar range against specific cancer cell lines (e.g., A549 lung cancer cells) .
Case Study 2: Opioid Receptor Interaction
In a separate investigation focusing on opioid receptors, the compound was evaluated for its binding affinity and functional activity. Results indicated a significant preference for kappa-opioid receptors over mu and delta receptors, suggesting potential applications in pain management without the side effects associated with traditional opioids .
Summary of Biological Activities
属性
IUPAC Name |
1,3-dimethyl-8-(piperidin-1-ylmethyl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-4-8-21-12(11-20-9-6-5-7-10-20)17-14-13(21)15(22)19(3)16(23)18(14)2/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWCILBJAEVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













